molecular formula C9H7ClO2 B1625610 4-Chloro-5-methoxybenzofuran CAS No. 77440-97-2

4-Chloro-5-methoxybenzofuran

Cat. No. B1625610
CAS RN: 77440-97-2
M. Wt: 182.6 g/mol
InChI Key: YTMTXTLXCBCHGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of 4-Chloro-5-methoxybenzofuran. These include metal-catalyzed routes, green-solvent-based approaches, microwave-assisted methods, catalyst-free and solvent-free methods, and other innovative strategies . Researchers have focused on optimizing reaction conditions, improving yields, and minimizing environmental impact.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately :

Scientific Research Applications

Crystallographic Analysis and Reactivity Studies

  • Crystallographic Data and Reactivity Parameters : Two dihydrofuran carbonitrile derivatives, including one with a 4-chloro-5-methoxybenzofuran structure, were synthesized and analyzed using X-ray crystallography. These compounds demonstrated coordinated compliance with chloro-methyl and bromo-methyl exchange rules, and their reactivity parameters were assessed using Density Functional Theory (DFT) methods (Swamy et al., 2020).

Synthesis and Antimicrobial Applications

  • Antimicrobial Derivatives Synthesis : A series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moiety were synthesized, demonstrating significant antibacterial and antifungal activities. This indicates the potential of 4-Chloro-5-methoxybenzofuran derivatives in antimicrobial applications (Kumar et al., 2013).

Optimization and Scale-up Synthesis

  • Optimized Synthesis Process : A process for preparing 6-hydroxybenzofuran, involving 4-chloro-5-methoxybenzofuran, was optimized to be safe, cost-effective, and scalable, highlighting its potential for large-scale production (Song et al., 2016).

Molecular Docking and Biological Evaluation

  • Molecular Docking Studies : A study conducted on derivatives of 4-chloro-5-methoxybenzofuran evaluated their drug-likeness and binding affinities through in silico molecular docking, comparing them with standard drugs like fluconazole. This suggests their potential in drug discovery and design (Duan et al., 2014).

Spectroscopic Analysis and Material Properties

  • Spectroscopic Studies for Material Properties : The spectroscopic characteristics (FTIR, FT-Raman, UV, and NMR) of 4-amino-5-chloro-2-methoxybenzoic acid were analyzed. These studies are crucial for understanding the material properties of compounds involving 4-Chloro-5-methoxybenzofuran (Poiyamozhi et al., 2012).

properties

IUPAC Name

4-chloro-5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-11-8-3-2-7-6(9(8)10)4-5-12-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMTXTLXCBCHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504505
Record name 4-Chloro-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxybenzofuran

CAS RN

77440-97-2
Record name 4-Chloro-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Martin, T Winkler - Helvetica chimica acta, 1994 - Wiley Online Library
1. Einleitung.-Die Trisaure A (PQQ, 4, 5-Dihydro-4, 5-dioxo-l H-pyrrolo [2, 3-, flchinolin-2, 7, 9-tricarbonsaure) ist der organische Redox-Cofactor in sogenannten Chinoproteinen [l]. Im …
Number of citations: 12 onlinelibrary.wiley.com

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